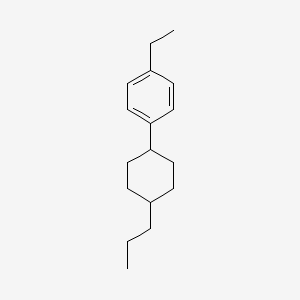

trans-1-Ethyl-4-(4-propylcyclohexyl)benzene

Description

IUPAC Nomenclature and Systematic Identification

This compound represents a complex aromatic hydrocarbon with systematically defined structural features. The compound is registered under Chemical Abstracts Service number 82991-47-7 and possesses the molecular formula C₁₇H₂₆ with a molecular weight of 230.39 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating a benzene ring substituted at the 1-position with an ethyl group and at the 4-position with a trans-4-propylcyclohexyl substituent.

The compound exists under multiple synonymous designations including 1-Ethyl-4-(trans-4-propylcyclohexyl)benzene, trans-1-Propyl-4-(4'-ethylphenyl)cyclohexane, and 4-(trans-4-Propylcyclohexyl)-1-ethylbenzene. Additional nomenclature variants encompass Propylcyclohexylphenylethane and 1α-(4-Ethylphenyl)-4β-propylcyclohexane, reflecting different approaches to systematic naming conventions. The European Inventory of Existing Commercial Chemical Substances number 280-085-0 provides regulatory identification for commercial applications.

The molecular structure designation emphasizes the trans-stereochemistry of the cyclohexyl ring, where the propyl substituent and the phenyl-bearing carbon adopt opposite spatial orientations. This stereochemical arrangement fundamentally influences the compound's three-dimensional configuration and subsequent physical properties. The systematic identification incorporates both the aromatic benzene component and the saturated cyclohexane ring system, creating a hybrid molecular architecture with distinct electronic and conformational characteristics.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 82991-47-7 |

| Molecular Formula | C₁₇H₂₆ |

| Molecular Weight | 230.39 g/mol |

| European Inventory Number | 280-085-0 |

| International Union of Pure and Applied Chemistry Name | This compound |

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound involves complex three-dimensional arrangements arising from the cyclohexane ring system's conformational flexibility. The cyclohexane ring adopts chair conformations as the most stable arrangements, with carbon atoms positioned to minimize ring strain and optimize bond angles. Each carbon atom in the cyclohexane ring possesses one axial and one equatorial bond, creating distinct spatial orientations for substituents.

Chair conformations of cyclohexane undergo ring-flip processes, converting axial substituents to equatorial positions and vice versa. The energy barrier for cyclohexane chair flip approximates 10 kilocalories per mole, allowing conformational interconversion at room temperature. During the ring-flip process, the cyclohexane ring transitions through a half-chair intermediate with elevated energy before reaching the alternative chair conformation. This conformational mobility significantly influences the compound's overall molecular dynamics and spatial arrangements.

The trans-4-propylcyclohexyl substituent experiences conformational preferences based on steric interactions between the propyl group and axial hydrogen atoms. When the propyl group occupies an axial position, it encounters 1,3-diaxial interactions with hydrogen atoms positioned three carbons away, creating energetically unfavorable steric strain. Consequently, the equatorial orientation of the propyl group represents the thermodynamically preferred conformation, minimizing steric repulsions and optimizing molecular stability.

The ethyl substituent on the benzene ring maintains relatively fixed geometry due to the aromatic system's planarity. However, rotation around the carbon-carbon single bond connecting the ethyl group to the benzene ring allows for conformational adjustments. The propyl group attached to the cyclohexane ring similarly exhibits rotational freedom around its carbon-carbon bonds, enabling optimization of spatial arrangements to minimize steric interactions.

Table 2: Conformational Energy Considerations

| Conformational Parameter | Energy Value (kJ/mol) |

|---|---|

| Cyclohexane Chair Flip Barrier | ~42 |

| 1,3-Diaxial Interaction (Propyl) | ~7.3 |

| Equatorial Preference | Thermodynamically Favored |

Electronic Structure and Aromatic Interactions

The electronic structure of this compound encompasses both aromatic and aliphatic components with distinct orbital interactions. The benzene ring system maintains delocalized π-electron clouds characteristic of aromatic compounds, providing enhanced stability through resonance effects. Hyperconjugation phenomena occur between the sigma bonds of alkyl substituents and the aromatic π-system, contributing to overall molecular stabilization.

Hyperconjugation involves delocalization of electrons from carbon-hydrogen and carbon-carbon sigma bonds into vacant or partially filled orbitals of adjacent systems. In alkylbenzenes, hyperconjugation occurs between the sigma bonds of alkyl groups and the aromatic π-system, resulting in increased stability and modified electronic properties. The ethyl group attached directly to the benzene ring participates in hyperconjugation through donation of electron density from its carbon-hydrogen bonds into the aromatic system.

The cyclohexyl ring system primarily exhibits sigma-bond characteristics with tetrahedral carbon geometries and sp³ hybridization. Electronic interactions between the cyclohexyl system and the aromatic ring occur through the connecting carbon-carbon bond, allowing for limited electronic communication between the saturated and aromatic components. The propyl substituent on the cyclohexyl ring remains electronically isolated from the aromatic system due to the intervening saturated carbons.

Aromatic stabilization energy in benzene derivatives arises from the cyclic delocalization of six π-electrons over the six-membered ring. The presence of alkyl substituents modifies the electron density distribution within the aromatic system through inductive and hyperconjugative effects. Hyperconjugation energies for ethylbenzene systems approximate 1.24 kilocalories per mole, representing modest but measurable stabilization contributions.

The electronic properties influence various molecular characteristics including dipole moments, absorption frequencies, and chemical reactivity patterns. The combination of aromatic and aliphatic components creates a hybrid electronic environment with distinct regional electron density distributions and orbital interactions.

Comparative Analysis of cis/trans Isomerization Dynamics

The stereochemical designation of this compound specifically refers to the relative spatial arrangement of substituents on the cyclohexane ring. In the trans-configuration, the propyl group and the phenyl-bearing carbon occupy opposite spatial orientations, contrasting with potential cis-isomers where these groups would be positioned on the same side of the ring plane. This stereochemical distinction profoundly influences molecular properties, conformational preferences, and thermodynamic stability.

Comparative analysis with related compounds reveals systematic trends in stereochemical preferences and conformational behaviors. The trans-configuration generally exhibits enhanced thermodynamic stability compared to cis-analogs due to reduced steric interactions between large substituents. In cyclohexane systems, trans-1,4-disubstitution patterns allow both substituents to adopt equatorial orientations simultaneously, minimizing unfavorable 1,3-diaxial interactions.

Structural comparisons with analogous compounds such as trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl demonstrate extended molecular architectures maintaining trans-stereochemistry across multiple ring systems. These extended structures exhibit increased molecular weights and modified physical properties while preserving fundamental stereochemical principles. The molecular weight of 312.5 grams per mole for the bicyclohexyl analog compared to 230.39 grams per mole for the monocyclohexyl compound illustrates the structural progression.

Isomerization dynamics between cis and trans forms typically require significant energy input due to the necessity of bond rotation or ring inversion processes. In cyclohexane systems, stereochemical interconversion may occur through chair-to-chair ring flips combined with conformational adjustments, though the energy barriers often favor retention of the initial stereochemical configuration under normal conditions. The trans-configuration's thermodynamic preference suggests limited spontaneous isomerization to cis-forms under standard conditions.

Table 3: Comparative Stereochemical Parameters

| Compound Type | Molecular Weight (g/mol) | Stereochemical Configuration | Relative Stability |

|---|---|---|---|

| Monocyclohexyl Derivative | 230.39 | trans-1,4-Disubstituted | High |

| Bicyclohexyl Analog | 312.5 | trans,trans-Configuration | Enhanced |

| Extended Chain Systems | Variable | Maintained trans-Geometry | Optimized |

The stereochemical analysis reveals that this compound represents an optimized molecular architecture balancing aromatic stability, conformational flexibility, and stereochemical preferences. The trans-configuration provides maximum spatial separation of bulky substituents while maintaining favorable electronic interactions between aromatic and aliphatic components.

Properties

IUPAC Name |

1-ethyl-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h6-7,10-11,15,17H,3-5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOBZVHPZUVLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888602 | |

| Record name | Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82991-47-7 | |

| Record name | Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-ethyl-4-(4-propylcyclohexyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-(4-propylcyclohexyl)benzene typically involves the alkylation of benzene with ethyl and propylcyclohexyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: trans-1-Ethyl-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to produce corresponding alkanes.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated temperatures and pressures.

Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane (CH2Cl2) or acetic acid (CH3COOH).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: trans-1-Ethyl-4-(4-propylcyclohexyl)benzene is used as a reference compound in the development of new synthetic methodologies and reaction mechanisms. It serves as a model compound for studying the effects of substituents on the reactivity and stability of aromatic compounds .

Biology and Medicine: In biological research, this compound is used to investigate the interactions between aromatic hydrocarbons and biological macromolecules such as proteins and nucleic acids. It helps in understanding the binding affinities and structural changes induced by aromatic compounds .

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties .

Mechanism of Action

The mechanism of action of trans-1-Ethyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to conformational changes and modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-Methoxy-4-(prop-1(trans)-enyl)benzene (CAS 4180-23-8)

1,2-Dimethoxy-4-(prop-1-enyl)benzene (CAS 93-16-3)

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Substituents : Two methoxy groups (-OCH₃) and a propenyl (-CH₂CH=CH₂) group.

- Applications: Known as methyl isoeugenol, it is used in perfumery and as a precursor in organic synthesis .

- Key Contrast : The additional methoxy group enhances electron density but reduces thermal stability compared to the cyclohexyl-ethylbenzene backbone of the target compound.

Physicochemical and Application-Based Comparison

Biological Activity

Trans-1-Ethyl-4-(4-propylcyclohexyl)benzene, also known by its CAS number 82991-47-7, is a compound with significant implications in various fields, particularly in materials science and toxicology. This article explores its biological activities, environmental impacts, and relevant research findings.

- Molecular Formula : C17H26

- Molecular Weight : 230.39 g/mol

- Boiling Point : 327.9 ± 12.0 °C (Predicted)

- Density : 0.894 ± 0.06 g/cm³ (Predicted)

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential toxicity, environmental persistence, and bioaccumulation characteristics.

Toxicity Studies

Research indicates that compounds similar to this compound may exhibit toxic effects due to their structural properties. For instance, studies on related liquid crystal materials have demonstrated that they can lead to significant cellular toxicity in vitro, particularly affecting liver microsomes from various species (Bao et al., 2023) .

A notable study examined the biotransformation products of such compounds, revealing that many transformation products generated during metabolism could be more toxic than the parent compound itself. This highlights the necessity for comprehensive risk assessments that incorporate both the parent compound and its metabolites .

Environmental Impact

The environmental persistence of this compound is a crucial aspect of its biological activity. Research has shown that this compound can persist in the atmosphere for extended periods, with atmospheric half-lives estimated between 25 to 38 days . Such persistence raises concerns about its potential for long-range transport and bioaccumulation in aquatic organisms.

Bioaccumulation Potential

Studies involving zebrafish have demonstrated that certain liquid crystal materials possess high bioconcentration factors, indicating a significant risk for bioaccumulation in aquatic ecosystems . The tissue distribution pattern observed in these studies suggests that these compounds preferentially accumulate in the intestine, brain, and liver, which are critical organs for detoxification processes.

Case Studies

- Zebrafish Bioconcentration Study :

- Toxicity Assessment of Transformation Products :

Q & A

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be mitigated for pharmacokinetic studies?

- Methodology :

- PBPK Modeling : Incorporate logD (3.8–4.2) and plasma protein binding (e.g., >90% albumin affinity) from .

- Metabolite ID : Use hepatocyte assays + HRMS to detect phase I/II metabolites (e.g., hydroxylation at cyclohexyl group).

- Transgenic Models : Knockout CYP3A4/5 mice assess metabolic stability disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.